(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride
Overview
Description
(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinium chloride core with a benzyl group and a dimethoxy-indene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors, such as 5,6-dimethoxyindan-1-one.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Pyridinium Formation: The pyridinium chloride core is formed by reacting pyridine with a suitable alkylating agent, such as methyl chloride.
Final Coupling: The final step involves coupling the indene moiety with the pyridinium chloride core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent, depending on its biological activity.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride stands out due to its unique combination of a pyridinium chloride core, a benzyl group, and a dimethoxy-indene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride, also known by its CAS number 1188913-39-4, is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H22ClNO3
- Molecular Weight : 407.89 g/mol
- CAS Number : 1188913-39-4
Synthesis
The synthesis of this compound typically involves the reaction of 5,6-dimethoxy-indanone with N-benzyl-piperidine derivatives under basic conditions. The process yields a crystalline product with potential applications in medicinal chemistry.
Anticholinesterase Activity
One of the most prominent biological activities associated with this compound is its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of acetylcholine in the synaptic cleft, and their inhibition can enhance cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease.
Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
---|---|---|
(E)-1-benzyl... | TBD | TBD |
Donepezil | 0.11 | TBD |
Galantamine | 0.59 | TBD |
Recent studies have shown that derivatives of benzylpyridinium structures exhibit significant AChE inhibitory activity. For example, compounds similar to (E)-1-benzyl... have demonstrated IC50 values ranging from 0.077 to 50.080 μM against AChE, indicating a strong potential for therapeutic application in dementia-related conditions .
The mechanism by which (E)-1-benzyl... exerts its biological effects involves binding to the active sites of AChE and BuChE. Molecular docking studies suggest that the compound interacts with key amino acid residues within these enzymes, enhancing its inhibitory potency. Notably, interactions with residues such as Ser125 and Glu202 have been identified as critical for effective inhibition .
Case Study: Neuroprotective Effects
A study conducted on various piperidine derivatives indicated that (E)-1-benzyl... possesses neuroprotective properties beyond its anticholinesterase activity. In vitro assays demonstrated that this compound could reduce oxidative stress markers in neuronal cell lines, suggesting additional mechanisms that may contribute to its efficacy in neuroprotection .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of (E)-1-benzyl.... Preliminary data indicate favorable pharmacokinetic profiles consistent with other AChE inhibitors used clinically. Furthermore, toxicity assessments have shown low cytotoxicity levels in human cell lines, making it a promising candidate for further development .
Properties
IUPAC Name |
(2E)-2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-12,14-15H,13,16H2,1-2H3;1H/q+1;/p-1/b20-12+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAPLRSCURGNCU-BGDWDFROSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)CC4=CC=CC=C4)C2=O)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C\C3=CC=[N+](C=C3)CC4=CC=CC=C4)/C2=O)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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